molecular formula C12H9NO2 B032422 6-phenylpyridine-2-carboxylic Acid CAS No. 39774-28-2

6-phenylpyridine-2-carboxylic Acid

Cat. No.: B032422
CAS No.: 39774-28-2
M. Wt: 199.2 g/mol
InChI Key: CXOPUGLYEYDAMC-UHFFFAOYSA-N
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Description

6-Phenylpyridine-2-carboxylic Acid, also known as 6-Phenylpicolinic Acid, is an organic compound with the molecular formula C12H9NO2. This compound is characterized by a pyridine ring substituted with a phenyl group at the 6-position and a carboxylic acid group at the 2-position. It is a white to almost white powder or crystalline solid with a melting point of approximately 109°C .

Mechanism of Action

Target of Action

The primary target of 6-Phenylpyridine-2-carboxylic Acid is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in cognitive functions, and its modulation is a potential treatment for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

this compound acts as a positive allosteric modulator (PAM) at the M1 mAChR . It interacts with the orthosteric agonists and enhances their affinity . The greatest degree of positive co-operativity is observed with higher efficacy agonists .

Biochemical Pathways

The compound affects several signaling pathways. It was investigated for its effects on three different signaling pathways: extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment . The allosteric potentiation generally tracked with the efficiency of stimulus-response coupling, and there was little pathway bias in the allosteric effects .

Pharmacokinetics

As a pam, its effects are likely to be influenced by the concentration and activity of the orthosteric agonists it modulates .

Result of Action

The molecular and cellular effects of this compound’s action are largely consistent with a model of allostery previously described for other M1 mAChR PAMs . It enhances the activity of orthosteric agonists, leading to increased signaling through the M1 mAChR .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of orthosteric agonists, which the compound modulates, can affect its activity . .

Biochemical Analysis

Biochemical Properties

6-Phenylpyridine-2-carboxylic Acid plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been fully elucidated, ongoing studies aim to provide more information on this aspect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may also influence metabolic flux or metabolite levels . The specifics of these interactions and effects are areas of active research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound’s effects on its localization or accumulation within cells are subjects of ongoing study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-2-carboxylic Acid typically involves the reaction of 2-chloropyridine with phenylboronic acid in the presence of a palladium catalyst. . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction rates. The product is then purified through crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyridine-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Phenylpyridine-2-carboxylic Acid
  • 6-Phenylpyrimidine-4-one
  • 4-Phenylpyridine-2-one

Comparison: 6-Phenylpyridine-2-carboxylic Acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to 4-Phenylpyridine-2-carboxylic Acid, it has different electronic properties and steric effects, leading to variations in its chemical behavior and applications . The presence of the carboxylic acid group at the 2-position also distinguishes it from other phenylpyridine derivatives, providing unique opportunities for functionalization and complex formation .

Properties

IUPAC Name

6-phenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOPUGLYEYDAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376541
Record name 6-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39774-28-2
Record name 6-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenylpyridine-2-carboxylic Acid
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Synthesis routes and methods I

Procedure details

A mixture of 6-bromopicolinic acid (2.02 g, 10 mmol), phenyboronic acid (1.22 g, 10 mmol), cesium carbonate (5.00 g) and PdCl2 [(t-Bu)2P(OH)]2 (70 mg, CombiPhos Catalysts, Inc. Princeton, N.J.) in DMF (20 mL) and water (3 mL) was purged with Ar-gas and heated at 110° C. for 24 h. The reaction was incomplete and did not progress further. To the reaction mixture were added EtOAc (200 mL) and 1 N aq. HCl (40 mL). The EtOAc layer was separated, and the aqueous layer was washed with EtOAc (150 mL). The combined EtOAc layers were dried over Na2SO4 and concentrated in vacuo. The residue was purified by preparative HPLC to afford the desired product (350 mg, 18%) as a white solid. 1H NMR (CDCl3) δ 10.45 (s, 1H), 8.18–7.96 (m, 5H), 7.51–7.53 (m, 3H).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 [(t-Bu)2P(OH)]2
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
18%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

6-Bromopicolinic acid (1.0 g) was dissolved in 1,2-dimethoxyethane (15 mL) prior to the addition of palladium tetrakistriphenylphoshine (572 mg), 2M Na2CO3 (5 mL), and phenyl boronic acid (905 mg). The resulting solution was heated at reflux for 48 h. After cooling, 1N HCL was added to adjust the pH<4. A white precipitate was formed and was removed by filtration. A small portion of the filtrate was purified by reverse phase HPLC (gradient elution, water/acetonitrile/TFA) to afford 6-phenylpicolinic acid (25 mg). MS found: (M+H)+=200.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphoshine
Quantity
572 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
905 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution 1.0 g (4.9 mmol) of 6-bromo-pyridine-2-carboxylic acid, 0.9 g (7.4 mmol) of phenylboronic acid, 0.4 g (0.36 mmol) of palladium tetrakistriphenyl phosphine in 25 mL of DME was added 9.9 mL of 2 N Na2CO3 solutions under nitrogen. After 12 h reflux under nitrogen, the reaction mixture was cooled and filtered through a filter paper. The filtrate was acidified using 2 N HCl (pH=5). The resulting white precipitate was filtered, washed with water and dried to afford 0.5 g (51%) of 6-phenyl-pyridine-2-carboxylic acid. LCMS: 200 (M+1)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyl phosphine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 6-phenylpyridine-2-carboxylic acid in the reported studies?

A: this compound (HL) acts as an organic ligand, denoted as "L" in its deprotonated form, in the synthesis of transition metal complexes. [, ] This compound provides both oxygen and nitrogen atoms for coordination to metal ions like Zn(II) and Ni(II), forming stable complexes. [, ] These complexes are of interest for their potential catalytic applications.

Q2: How does the structure of the resulting metal complexes influence their catalytic activity?

A: The coordination environment around the metal center, influenced by the this compound ligand, plays a crucial role in the catalytic activity. For example, the trinuclear Zn(II) complex, [Zn3(L)4(L2)2(CH3COO)2], forms a 3D network structure through hydrogen bonding. [] This specific arrangement, along with the distorted trigonal bipyramidal geometry around two of the Zn(II) ions, likely contributes to its catalytic activity in the oxidation of benzyl alcohol. []

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